Enhanced Solid‑State Fluorescence Quantum Yield vs. Dithiano‑Fused Quinoxaline Analog
The furo[2,3‑b]quinoxaline derivative (E)‑3‑[phenyl(N‑phenyloamine)methylene]furo[2,3‑b]quinoxalin‑2(3H)‑one (compound 11) exhibited a solid‑state fluorescence quantum yield (ϕ) of 9.00%, which is 2.4‑fold higher than the 3.79% recorded for the dithiano‑fused diquinoxaline analog 5a,13a‑dihydro‑[1,4]dithiano[2,3‑b:5,6‑b′]diquinoxaline (compound 4b) under comparable measurement conditions [1]. This demonstrates that oxygen‑containing furo fusion markedly outperforms sulfur‑based fusion for solid‑state luminescence applications.
| Evidence Dimension | Solid‑state fluorescence quantum yield (ϕ) |
|---|---|
| Target Compound Data | ϕ = 9.00% (furo[2,3‑b]quinoxaline derivative 11) |
| Comparator Or Baseline | ϕ = 3.79% (dithiano‑fused quinoxaline 4b) |
| Quantified Difference | 2.4‑fold higher quantum yield for the furo derivative |
| Conditions | Solid‑state photoluminescence measurements; compounds synthesized and characterized in the same study |
Why This Matters
For procurement decisions in solid‑state emitter or fluorescent sensor development, the furo scaffold provides a significant brightness advantage over sulfur‑fused alternatives, reducing the amount of material needed per device and improving signal‑to‑noise ratios.
- [1] Karkoszka, M. Synteza i badanie właściwości spektralnych pochodnych pirolo‑, tieno‑ i furochinoksalin. Master Thesis, Jagiellonian University, Kraków, 2021. View Source
